molecular formula C28H41N3O3 B1683179 Tiropramide CAS No. 55837-29-1

Tiropramide

Cat. No. B1683179
CAS RN: 55837-29-1
M. Wt: 467.6 g/mol
InChI Key: FDBWMYOFXWMGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tiropramide is an antispasmodic . It is commonly used in digestive system-related diseases . Its IUPAC name is N α-benzoyl- O - [2- (diethylamino)ethyl]- N,N -dipropyltyrosinamide .


Synthesis Analysis

Tiropramide can be synthesized from L-tyrosine and benzoyl chloride in the presence of an inorganic alkali aqueous solution . The product of this reaction, O,N- (2-benzoyl)-L-tyrosine, can then be synthesized into O,N- (2-benzoyl)-L-tyrosyl-diisopropylamine in the presence of ethyl acetate, triethylamine, ethyl chloroformate, and isopropamide . This compound is then subjected to ethyl acetate extraction and condensation .


Molecular Structure Analysis

The molecular formula of Tiropramide is C28H41N3O3 . Its molar mass is 467.654 g·mol −1 . The structure of Tiropramide includes a benzamide group, a phenol ether group, and diethylamino compounds .


Chemical Reactions Analysis

Tiropramide is a one-compartment drug with first-order absorption and lag-time . The total protein significantly influences the distribution volume and systemic clearance of Tiropramide .

Scientific Research Applications

Pharmacokinetic Analysis

  • Population Pharmacokinetic Analysis in Healthy Korean Subjects : This study aimed to perform a population pharmacokinetic (PPK) analysis of Tiropramide in healthy Korean subjects, exploring the effects of various covariates on its pharmacokinetic parameters. The research highlighted the significant influence of total protein on the distribution volume and systemic clearance of Tiropramide, while genetic factors such as ABCB1, CYP2D6, OCT2, and PEPT1 genes did not show a significant association with pharmacokinetic parameters. This study establishes a PPK model of Tiropramide, potentially useful for dosing algorithms in diseased populations (Jeong et al., 2020).

Analytical Methodologies

  • Quantitative Analysis in Human Plasma by Gas Chromatography : A sensitive, selective, and simple gas chromatography method coupled to mass spectrometry (GC/MS) was developed for the quantification of Tiropramide in human plasma. This method was successfully applied to a bioequivalence test of two Tiropramide formulations in healthy male volunteers, demonstrating good precision and accuracy (Jhee et al., 2006).

Pharmacological Properties

  • Study on Isolated Smooth Muscle Preparations : Tiropramide's pharmacological properties were investigated in various smooth muscles, revealing its potential as a musculotropic smooth muscle relaxant. It was found to relax smooth muscles contracted by various stimulants without interacting with all drug-receptors examined, suggesting its utility in inhibiting contractile responses, particularly in the urinary bladder (Takayanagi et al., 1989).

Formulation Development

  • Development and In-Vitro Characterization of Bilayer Tablets : This study aimed to develop a bilayer tablet of Tiropramide with an immediate- and extended-release layer. The research found that as the quantity of polymers (HPMC or EC) increases, the sustained release effect also increases, indicating the feasibility of developing a bilayer tablet for Tiropramide that provides both immediate and prolonged drug release (Riaz et al., 2019).

Safety And Hazards

Tiropramide should be injected slowly, especially in patients with low arterial blood pressure . It may cause gastrointestinal side effects, and in such cases, dosing intervals should be increased or it should be avoided on an empty stomach . It may cause nausea, vomiting, dry mouth, constipation, and allergic reactions .

Future Directions

Tiropramide is under investigation in a clinical trial (NCT01629212) for the treatment of Irritable Bowel Syndrome . The establishment of the population pharmacokinetic model of Tiropramide for healthy Korean subjects may be useful as a dosing algorithm for the diseased population .

properties

IUPAC Name

N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N3O3/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBWMYOFXWMGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866514
Record name (+/-)-Tiropramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tiropramide

CAS RN

55837-29-1
Record name Tiropramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55837-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiropramide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiropramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13091
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+/-)-Tiropramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIROPRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7S0904CN2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tiropramide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiropramide
Reactant of Route 2
Reactant of Route 2
Tiropramide
Reactant of Route 3
Reactant of Route 3
Tiropramide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Tiropramide
Reactant of Route 5
Reactant of Route 5
Tiropramide
Reactant of Route 6
Reactant of Route 6
Tiropramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.